molecular formula C5H3ClI2N2O B3243808 2-Chloro-4,5-diiodo-6-methoxypyrimidine CAS No. 159585-09-8

2-Chloro-4,5-diiodo-6-methoxypyrimidine

Cat. No.: B3243808
CAS No.: 159585-09-8
M. Wt: 396.35 g/mol
InChI Key: DGZLLCLAHZXYLX-UHFFFAOYSA-N
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Description

2-Chloro-4,5-diiodo-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3ClI2N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Chemical Reactions Analysis

2-Chloro-4,5-diiodo-6-methoxypyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-4,5-diiodo-6-methoxypyrimidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-diiodo-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its effects .

Comparison with Similar Compounds

2-Chloro-4,5-diiodo-6-methoxypyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-4,5-diiodo-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClI2N2O/c1-11-4-2(7)3(8)9-5(6)10-4/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZLLCLAHZXYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)Cl)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClI2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4,5-diiodo-6-methoxypyrimidine
Reactant of Route 2
2-Chloro-4,5-diiodo-6-methoxypyrimidine
Reactant of Route 3
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2-Chloro-4,5-diiodo-6-methoxypyrimidine
Reactant of Route 4
2-Chloro-4,5-diiodo-6-methoxypyrimidine
Reactant of Route 5
2-Chloro-4,5-diiodo-6-methoxypyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4,5-diiodo-6-methoxypyrimidine

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